Hydrogen-Bond Donor Count: 3‑Hydroxymethyl vs. 3‑Methoxymethyl Azetidine‑1‑Carboxamide
The target compound possesses a free hydroxyl group on the azetidine ring that introduces one additional hydrogen‑bond donor (HBD) relative to the closest 3‑methoxymethyl analog. This difference translates to a higher topological polar surface area (tPSA), which can alter membrane permeability, solubility, and protein‑ligand interaction profiles .
| Evidence Dimension | Hydrogen‑bond donor count / Topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 2 HBD (hydroxymethyl –OH plus urea –NH); tPSA ≈52.8 Ų [calculated] |
| Comparator Or Baseline | 3-(Methoxymethyl)-N-(2-methylsulfanylethyl)azetidine-1-carboxamide (CAS 2401563-07-1): 1 HBD (urea –NH only); tPSA ≈41.1 Ų [calculated] |
| Quantified Difference | +1 HBD; ΔtPSA ≈+11.7 Ų |
| Conditions | Calculated using standard fragment‑based summation (Ertl method); identical N‑(2‑methylsulfanylethyl) vs. N‑(2‑methylsulfanylpropyl) side‑chain variations are expected to contribute <1 Ų difference. |
Why This Matters
For medicinal chemistry teams optimizing central nervous system exposure or solubility, the additional HBD and higher tPSA can yield measurably different LogD and PAMPA permeability values, making the target compound a more hydrophilic scaffold choice than the methoxymethyl analog .
